molecular formula C10H12N2 B1219564 Propanenitrile, 3-(methylphenylamino)- CAS No. 94-34-8

Propanenitrile, 3-(methylphenylamino)-

Cat. No. B1219564
M. Wt: 160.22 g/mol
InChI Key: IXXLKTZOCSRXEM-UHFFFAOYSA-N
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Patent
US05391804

Procedure details

1071.5 Parts by weight (10 mol) of N-methylaniline and 15.0 parts by weight of Tonsil® K 10 are placed in a 3-neck stirred flask fitted with a reflux condenser and inlet tube. The mixture is heated to 120° C. and 265.3 parts by weight (5 mol) of acrylonitrile are added at this temperature via the inlet tube. The reaction mixture is subsequently stirred for 18 hours at from 120° to 130° C. and then cooled to 60° C. The catalyst is filtered off and the liquid phase is subjected to fractional distillation. 47.7 parts by weight of acrylonitrile and 620.9 parts by weight of N-methylaniline are recovered and can be used again as starting material. The yield of N-β-cyanoethyl-N-methylaniline is 605.0 parts by weight ~75.5% conversion. The purity is 99.5% N-β-cyanoethyl-N-methylaniline.
Quantity
10 mol
Type
reactant
Reaction Step One
Quantity
5 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9](#[N:12])[CH:10]=[CH2:11]>>[C:9]([CH2:10][CH2:11][N:2]([CH3:1])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)#[N:12]

Inputs

Step One
Name
Quantity
10 mol
Type
reactant
Smiles
CNC1=CC=CC=C1
Step Two
Name
Quantity
5 mol
Type
reactant
Smiles
C(C=C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a reflux condenser and inlet tube
STIRRING
Type
STIRRING
Details
The reaction mixture is subsequently stirred for 18 hours at from 120° to 130° C.
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 60° C
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
DISTILLATION
Type
DISTILLATION
Details
the liquid phase is subjected to fractional distillation
CUSTOM
Type
CUSTOM
Details
47.7 parts by weight of acrylonitrile and 620.9 parts by weight of N-methylaniline are recovered

Outcomes

Product
Name
Type
Smiles
C(#N)CCN(C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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